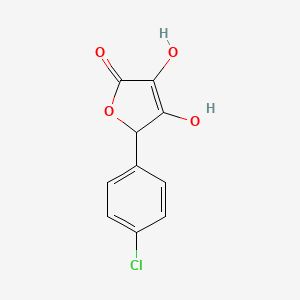

2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-

Description

Overview of Furanone Chemistry and its Relevance in Chemical Biology Research

Furanones, which are oxygen-containing five-membered heterocyclic compounds, are of immense pharmaceutical and biological importance. mdpi.com Their presence in numerous biologically active natural and synthetic compounds has established them as indispensable motifs in the design and development of new therapeutic agents. mdpi.comnih.gov The furanone scaffold is a recurring theme in molecules exhibiting a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.govresearchgate.net This broad spectrum of activity ensures their continued relevance in chemical biology and medicinal chemistry research. researchgate.net

Furanones are generally categorized based on the position of the carbonyl group within the five-membered ring. mdpi.com The two primary isomers are 2(5H)-furanones and 3(2H)-furanones. In the 2(5H)-furanone structure, also known as a γ-crotonolactone or butenolide, the carbonyl group is at the C2 position, and the double bond is typically between C3 and C4. nih.gov The 3(2H)-furanone isomer features the carbonyl group at the C3 position. This seemingly minor structural difference leads to distinct chemical reactivities and biological activities. The substitution patterns on these rings further enhance their structural diversity. For 2(5H)-furanones, substitutions can occur at the 3, 4, and 5 positions. mdpi.com

| Furanone Class | Carbonyl Position | Common Name | Structural Skeleton |

| 2(5H)-Furanone | C2 | Butenolide / γ-Crotonolactone | |

| 3(2H)-Furanone | C3 | N/A |

This table outlines the basic classification of furanone isomers.

The 2(5H)-furanone ring is a core component of numerous natural products isolated from a wide range of sources, including plants, marine organisms, and microbes. mdpi.comnih.govnih.gov These natural compounds often exhibit potent and useful biological activities. For instance, halogenated furanones isolated from the marine red alga Delisea pulchra are known to interfere with bacterial quorum sensing and biofilm formation. nih.gov Synthetic furanone derivatives have also proven to be a rich source of pharmacologically active compounds, with research demonstrating their potential as anticancer, antibacterial, antifungal, and antiviral agents. mdpi.comresearchgate.netnih.gov The versatility of the furanone scaffold makes it a valuable starting point for the synthesis of complex molecules and combinatorial libraries aimed at drug discovery. mdpi.com

Structural Characteristics of 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- within the Dihydroxyfuranone Class

The title compound is a member of the dihydroxyfuranone class, distinguished by the presence of two hydroxyl groups on the furanone ring. Its specific structure is defined by the core ring system and the nature and position of its substituents.

The 2(5H)-furanone ring, an α,β-unsaturated γ-lactone, is the foundational scaffold of the molecule. nih.gov This system is characterized by a carbonyl group at C2 conjugated with a carbon-carbon double bond. This arrangement makes the ring highly reactive and susceptible to various chemical transformations. mdpi.comnih.gov The electrophilic nature of the carbon atom at the C5 position, which is attached to the ring oxygen, allows it to react with a variety of nucleophiles. nih.govnih.gov The planarity and electronic properties of this ring system are crucial in determining how the molecule orients itself and interacts with biological targets.

The presence of hydroxyl (-OH) groups at the C3 and C4 positions introduces significant functionality. While research on 3,4-dihalo-5-hydroxy-2(5H)-furanones is more common, the principles of hydroxyl group functionality can be applied. mdpi.comnih.gov Hydroxyl groups are polar and can act as both hydrogen bond donors and acceptors. nih.gov This capability can facilitate intramolecular hydrogen bonding, influencing the conformation of the furanone ring, or intermolecular hydrogen bonding, which is critical for binding to the active sites of enzymes and other protein targets. The electronic effect of these groups can also modulate the reactivity of the conjugated system of the furanone ring. The presence of a hydroxyl group at C5 in related compounds is known to be a key site for synthetic modification and is involved in the molecule's reactivity. nih.govwikipedia.org

| Related Compound Class | Key Findings | Potential Relevance to Target Compound |

| 5-(4-chlorophenyl)furan derivatives | Showed potent antitumor activity by inhibiting tubulin polymerization. nih.gov | The 5-(4-chlorophenyl) group may contribute to anticancer potential. |

| 3-(4-chlorophenyl)pyrazole derivatives | Exhibited significant in vitro antifungal and antitubercular activity. nih.gov | Suggests the 4-chlorophenyl moiety can be a key pharmacophore for antimicrobial activity. |

| N-(4-chlorophenyl) substituted pyrazoles | Found to inhibit kinase AKT2/PKBβ and exhibit anti-glioma activity. dundee.ac.uk | Highlights the role of the 4-chlorophenyl group in targeting specific enzymes. |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Serve as versatile reactants for synthesis and their derivatives show broad bioactivity (anticancer, antibacterial). mdpi.comnih.gov | Provides a model for the reactivity and potential bioactivity of a highly substituted furanone ring. |

This table summarizes research on compounds with structural similarities to 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, illustrating the potential influence of its key substituents.

Historical Context and Foundational Studies Pertaining to Dihydroxyfuranones and Substituted Furanones

The scientific journey into the world of furanones began with the isolation and characterization of naturally occurring butenolides. A landmark example is ascorbic acid (Vitamin C), a vital nutrient with a related dihydrofuranone structure, whose importance was established long before its chemical structure was fully elucidated. wikipedia.org The formal study of the furanone ring system gained significant momentum in the mid-20th century, as evidenced by numerous publications and reviews dedicated to their chemistry. unipi.itacs.org

Early research focused on both the isolation of furanones from natural sources and the development of fundamental synthetic routes to access the core structure and its derivatives. A review of brominated 2(5H)-furanones, for instance, chronicles synthetic efforts dating back to 1951. unipi.it These foundational synthetic studies were crucial, as they provided the chemical tools necessary to create novel analogs not found in nature.

A pivotal area of foundational research has been the chemistry of halogenated furanones, such as mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and its bromine analog, mucobromic acid. nih.gov These highly functionalized molecules, featuring two halogen atoms and a hydroxyl group, proved to be exceptionally versatile building blocks in organic synthesis. nih.gov Early studies demonstrated that the differential reactivity of the two halogen atoms allowed for selective substitution, enabling the introduction of a wide variety of functional groups and the construction of diverse molecular architectures. nih.gov This foundational work on halo-hydroxy-furanones is particularly relevant to dihydroxyfuranones, as it established key principles of reactivity and synthesis for highly oxygenated and substituted furanone rings.

The discovery of furanones' diverse biological roles was another critical driver of early research. Naturally occurring furanones were identified as key flavor and aroma components in various foods, such as coffee and fruits, formed through Maillard reactions. wikipedia.orgnih.gov Beyond sensory properties, foundational studies uncovered their roles as signaling molecules. A significant discovery in this area was the identification of brominated furanones from the red seaweed Delisea pulchra, which were found to interfere with bacterial communication systems known as quorum sensing, thereby preventing biofilm formation. unipi.itnih.gov This was a seminal finding that opened up new avenues for the development of antimicrobial agents. Conversely, early research also identified the potent mutagenic activity of certain chlorinated furanones, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a disinfection byproduct found in chlorinated drinking water, which highlighted the complex biological profile of this class of compounds. nih.gov

The evolution of synthetic methodologies has been central to the historical development of furanone chemistry. Foundational strategies included oxidation of furans and furfural, cyclization of γ-keto acids, and various olefination-cyclization tactics. rsc.orgwikipedia.org The table below summarizes some of the key historical milestones that have shaped the understanding and application of substituted furanones.

| Era | Key Development / Foundational Study | Significance | Key Compounds |

|---|---|---|---|

| Early 20th Century | Isolation and structural elucidation of ascorbic acid (Vitamin C). | Established the biological importance of the related dihydrofuranone scaffold. wikipedia.org | Ascorbic acid |

| Mid-20th Century | Systematic investigation of furanone synthesis and reactivity begins. unipi.it | Development of fundamental synthetic routes to access the furanone core. unipi.it | Simple alkyl- and halo-substituted furanones |

| 1960s | First synthesis of "coffee furanone" (2-methyltetrahydrofuran-3-one). wikipedia.org | Highlighted the role of furanones in food chemistry and aroma. wikipedia.org | Coffee furanone |

| 1970s-1980s | Extensive studies on mucochloric acid as a versatile synthetic precursor. nih.gov | Enabled the synthesis of a wide range of complex, substituted furanones. nih.gov | Mucochloric acid, Mucobromic acid |

| 1980s | Discovery of potent mutagenic furanones (e.g., MX) in chlorinated drinking water. nih.gov | Revealed potential toxicological aspects and spurred environmental chemistry research. nih.gov | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) |

| 1990s | Identification of brominated furanones from Delisea pulchra as quorum sensing inhibitors. unipi.itnih.gov | Opened a new field of research into anti-biofilm and antimicrobial agents. unipi.itnih.gov | Halogenated furanones from Delisea pulchra |

These foundational studies collectively built a rich understanding of the chemistry and biology of dihydroxyfuranones and substituted furanones, paving the way for the rational design and investigation of specific molecules like 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4/c11-6-3-1-5(2-4-6)9-7(12)8(13)10(14)15-9/h1-4,9,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHMAJCXCIJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(=C(C(=O)O2)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000788 | |

| Record name | 2-(4-Chlorophenyl)-4,5-dihydroxyfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79821-07-1 | |

| Record name | 4-(4-Chlorophenyl)-2-hydroxytetronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079821071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-4,5-dihydroxyfuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5h Furanone, 5 4 Chlorophenyl 3,4 Dihydroxy and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points. The most logical approach involves simplification by targeting a more readily available precursor, the 3,4-dihalo-2(5H)-furanone skeleton.

Disconnection 1 (C-O Bonds): The primary disconnection targets the C3-OH and C4-OH bonds. This suggests a precursor molecule, 5-(4-chlorophenyl)-3,4-dichloro-2(5H)-furanone (I) . The conversion of the dichloro- intermediate to the dihydroxy product would be achieved via a nucleophilic substitution (hydrolysis) reaction. This is a common strategy for introducing hydroxyl groups, though it requires careful control of reaction conditions to prevent ring-opening of the lactone. chemistrystudent.comchemguide.co.uk

Disconnection 2 (C-C Bond): The second key disconnection is the C5-aryl bond of intermediate (I) . This leads to two simpler starting materials: a 3,4-dihalo-5-hydroxy-2(5H)-furanone, such as mucochloric acid (MCA, II ), and chlorobenzene (B131634) (III) . This disconnection points towards an electrophilic aromatic substitution, specifically a Friedel-Crafts type arylation at the C5 position of the furanone ring. mdpi.comnih.gov

This two-step retrosynthetic pathway, starting from the commercially available mucochloric acid, represents a convergent and logical strategy for assembling the target molecule.

Classical Synthetic Approaches and Reaction Pathways for Furanone Ring Formationmdpi.com

Classical methods for constructing the furanone ring often rely on the cyclization of linear precursors or the modification of existing heterocyclic systems. The use of mucochloric acid (MCA) and its bromo-analogue, mucobromic acid (MBA), are well-established strategies, as these compounds provide a highly reactive and versatile scaffold. mdpi.comnih.gov

Following the logic of the retrosynthetic analysis, a practical multi-step synthesis can be proposed.

Arylation of Mucochloric Acid: The first step involves the formation of the C5-aryl bond. Mucochloric acid can react with arenes like chlorobenzene in the presence of a Lewis or Brønsted acid catalyst. mdpi.com This Friedel-Crafts type reaction attaches the 4-chlorophenyl group to the C5 position of the furanone ring, yielding 5-(4-chlorophenyl)-3,4-dichloro-5-hydroxy-2(5H)-furanone. The hydroxyl group at C5 in MCA can be activated by the acid catalyst, facilitating the electrophilic attack on the aromatic ring. mdpi.com

Hydrolysis of the Dichloro Intermediate: The subsequent and most critical step is the conversion of the 3,4-dichloro groups to 3,4-dihydroxy groups. This transformation is a double nucleophilic substitution reaction. chemistrystudent.com Heating the dichloro-furanone derivative with an aqueous base, such as sodium hydroxide (B78521), would replace the chlorine atoms with hydroxyl groups. chemguide.co.uk However, the lactone ring is susceptible to hydrolysis under harsh basic conditions. Therefore, the reaction would need to be carefully optimized, potentially using a milder base or a biphasic system to favor the desired substitution over ring cleavage.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Mucochloric Acid, Chlorobenzene | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) | 5-(4-chlorophenyl)-3,4-dichloro-5-hydroxy-2(5H)-furanone |

| 2 | 5-(4-chlorophenyl)-3,4-dichloro-5-hydroxy-2(5H)-furanone | Aqueous base (e.g., NaOH), controlled temperature | 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- |

While a specific one-pot synthesis for 5-aryl-3,4-dihydroxy-2(5H)-furanones is not extensively documented, multicomponent reactions (MCRs) are a powerful tool for building molecular complexity in a single step. Conceptually, a one-pot approach could involve the condensation of a glyoxal (B1671930) derivative with an active methylene (B1212753) compound and a source for the C5-aryl group, although controlling the regiochemistry and achieving the desired oxidation state would be challenging. More established one-pot methods often lead to other substitution patterns on the furanone ring. thieme.de

Targeted Synthesis of 3,4-Dihydroxyfuranones

The key challenge in synthesizing the target compound is the introduction of the vicinal diol functionality at the C3 and C4 positions. As outlined above, the most direct route starts from a 3,4-dihalofuranone precursor.

The two halogen atoms in mucochloric acid and its derivatives exhibit different reactivities, but both can be displaced by strong nucleophiles. nih.gov The reaction with hydroxide ions (OH⁻) proceeds via a nucleophilic substitution mechanism. chemistrystudent.comchemguide.co.uk The hydroxide ion attacks the electrophilic carbon atom attached to the halogen, leading to the displacement of the halide ion and the formation of a C-OH bond. youtube.com

To achieve the synthesis of the 3,4-dihydroxy derivative, the 5-(4-chlorophenyl)-3,4-dichloro-2(5H)-furanone intermediate would be treated with an aqueous solution of a base like sodium hydroxide and heated under reflux. chemguide.co.uk The success of this step hinges on the relative rates of nucleophilic substitution at C3/C4 versus the hydrolysis of the ester linkage of the furanone ring. A 50/50 mixture of ethanol (B145695) and water is often used as a solvent to improve the solubility of organic substrates like halogenoalkanes in the aqueous base. chemguide.co.uk

Catalytic Methods in Furanone Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to form C-aryl bonds on furanone rings, organocatalysis has emerged as a powerful metal-free alternative for constructing heterocyclic cores. mdpi.comnih.gov

N-Heterocyclic carbenes (NHCs) have been recognized as versatile organocatalysts for a variety of chemical transformations. nih.govresearchgate.net NHCs can activate aldehydes to form Breslow intermediates, which can then participate in annulation or cascade reactions to build complex molecules. organic-chemistry.org

Recent research has demonstrated the synthesis of highly substituted furans through NHC-catalyzed cross-coupling and cyclization of ynenones with aldehydes. organic-chemistry.org In a typical mechanism, the NHC adds to an aldehyde to form the Breslow intermediate. This intermediate can then react with an α,β-unsaturated system (a Michael acceptor), leading to a cascade of reactions that ultimately forms the heterocyclic ring. While this specific methodology yields fully aromatic furans, the underlying principles of NHC-catalyzed annulation could potentially be adapted for the synthesis of furanone skeletons from different starting materials. For example, an NHC-catalyzed cascade reaction has been reported for the formation of functionalized benzofuranones. nih.gov This highlights the potential of organocatalysis to provide novel and efficient routes to polysubstituted furanone derivatives. nih.govmdpi.com

Metal-Catalyzed Processes

Metal-catalyzed reactions have become indispensable in the synthesis of complex organic molecules, and the construction of the 2(5H)-furanone ring system and its derivatives is no exception. Catalysts based on rhodium and palladium are particularly prominent in this area, facilitating key bond-forming events with high efficiency and selectivity.

Rhodium catalysts, for instance, are instrumental in the carbonylation of alkynes to furnish the 2(5H)-furanone core. This process involves the reaction of an alkyne with carbon monoxide in the presence of a rhodium complex. The catalytic cycle typically involves the coordination of the alkyne to the rhodium center, followed by migratory insertion of carbon monoxide and subsequent cyclization to form the lactone ring. By selecting the appropriate starting alkyne, this method can be adapted to produce a variety of substituted furanones. For the synthesis of analogues of the target molecule, a suitably substituted alkyne could be envisioned to undergo a rhodium-catalyzed carbonylation to generate the desired furanone scaffold. documentsdelivered.com

Palladium-catalyzed cross-coupling reactions are another cornerstone in the synthesis of 5-aryl-2(5H)-furanones. The Suzuki cross-coupling reaction, for example, provides a powerful means of introducing the 5-(4-chlorophenyl) substituent. acs.orgorganic-chemistry.orgsemanticscholar.org This reaction typically involves the coupling of a 5-halo-2(5H)-furanone or a related derivative (such as a triflate or tosylate) with an arylboronic acid, in this case, 4-chlorophenylboronic acid. The palladium catalyst, usually in the presence of a phosphine (B1218219) ligand and a base, facilitates the formation of the carbon-carbon bond between the furanone ring and the aryl group. organic-chemistry.orgysu.am The versatility of the Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl groups at the C-5 position, making it a highly valuable tool for creating a library of furanone analogues.

The table below summarizes some of the metal-catalyzed processes that can be applied to the synthesis of 2(5H)-furanone derivatives.

| Catalytic System | Reaction Type | Application in Furanone Synthesis | Reference |

| Rhodium Carbonyls | Carbonylation | Formation of the 2(5H)-furanone ring from alkynes and CO | documentsdelivered.com |

| Pd(OAc)₂ / PPh₃ | Suzuki Coupling | Introduction of aryl groups at the C-5 position | acs.orgsemanticscholar.org |

| PdCl₂(PPh₃)₂ | Suzuki Coupling | Coupling of 4-tosyl-2(5H)-furanone with boronic acids | organic-chemistry.org |

Stereoselective Synthesis of Chiral Furanone Derivatives

The biological activity of furanone derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to control the configuration of chiral centers is of paramount importance. Two primary strategies for achieving stereocontrol in the synthesis of chiral furanones are the use of chiral auxiliaries and the application of asymmetric catalytic reactions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product. In the context of 2(5H)-furanone synthesis, chiral auxiliaries derived from natural products, such as (-)-menthol and (-)-borneol, have been successfully employed. mdpi.com For instance, the reaction of mucochloric or mucobromic acid with a chiral alcohol like l-menthol (B7771125) can lead to the formation of a 5-alkoxy-2(5H)-furanone as a mixture of diastereomers. These diastereomers can then be separated, and the chiral alkoxy group directs the stereoselectivity of subsequent transformations before being cleaved.

The following table provides examples of chiral auxiliaries used in the synthesis of chiral 2(5H)-furanone derivatives.

| Chiral Auxiliary | Starting Material | Application | Reference |

| l-Menthol | Mucochloric acid | Diastereoselective synthesis of 5-(l-menthyloxy)-2(5H)-furanones | mdpi.com |

| l-Borneol | Mucobromic acid | Diastereoselective synthesis of 5-(l-bornyloxy)-2(5H)-furanones | mdpi.com |

| Oxazolidinones | N/A | Asymmetric aldol (B89426) reactions to create chiral centers | wikipedia.org |

A powerful method for the stereoselective introduction of the 3,4-dihydroxy functionality is the Sharpless asymmetric dihydroxylation. nih.govencyclopedia.pubwikipedia.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), to convert an alkene into a vicinal diol with high enantioselectivity. wikipedia.org For the synthesis of 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, a precursor containing a double bond between C-3 and C-4 could be subjected to Sharpless dihydroxylation. The choice of the chiral ligand (AD-mix-α containing (DHQ)₂PHAL or AD-mix-β containing (DHQD)₂PHAL) determines which face of the double bond is hydroxylated, thus allowing for the selective formation of either enantiomer of the desired 3,4-diol. nih.govwikipedia.org This method is highly effective for a wide range of unsaturated substrates, including α,β-unsaturated lactones, making it a key strategy for accessing enantiomerically pure 3,4-dihydroxy-2(5H)-furanones. nih.govalfa-chemistry.com

Advanced Structural Elucidation and Spectroscopic Characterization

Conformational Analysis and Stereochemical Considerations

The furanone ring, with its multiple chiral centers and substituents, can adopt various conformations that influence its chemical reactivity and biological activity. A thorough understanding of these conformational preferences is, therefore, of paramount importance.

In the absence of direct experimental data for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, computational modeling serves as a powerful tool to predict its most stable three-dimensional structures. Density Functional Theory (DFT) calculations are a common method for performing geometry optimizations and energy calculations for different possible stereoisomers and conformers. These calculations can provide insights into the relative energies of various conformations, highlighting the most likely structures to be observed experimentally. The orientation of the 4-chlorophenyl group relative to the furanone ring, as well as the positions of the hydroxyl groups, are key parameters in these computational studies.

While computational methods provide theoretical models, experimental verification is crucial for confirming the predicted conformations. Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique would provide unambiguous information about bond lengths, bond angles, and the absolute configuration of the chiral centers in 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-. However, obtaining crystals of suitable quality for X-ray diffraction can be a significant challenge. To date, no public X-ray crystallographic data for this specific compound has been reported.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides valuable information about the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, is expected to exhibit distinct signals for each proton in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons on the 4-chlorophenyl ring would appear in the aromatic region, while the protons on the furanone ring would be observed at different chemical shifts depending on their proximity to the carbonyl and hydroxyl groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a separate signal. The chemical shift of the carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum. The interpretation of both ¹H and ¹³C NMR spectra is aided by comparison with data from structurally related furanone derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- (Note: These are predicted values based on general principles and data from analogous compounds, as direct experimental data is not available.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C5 | ~5.0-5.5 | Doublet |

| H on C4 | ~4.0-4.5 | Doublet |

| OH on C3/C4 | Broad singlet | Broad singlet |

| Aromatic Protons | ~7.3-7.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- (Note: These are predicted values based on general principles and data from analogous compounds, as direct experimental data is not available.)

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (C=O) | ~170-175 |

| C3 | ~70-75 |

| C4 | ~75-80 |

| C5 | ~80-85 |

| Aromatic Carbons | ~125-140 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of molecules like 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For example, a cross-peak between the protons on C4 and C5 would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Protons that are close to each other in space, even if they are not directly bonded, will show cross-peaks. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, with the chemical formula C₁₀H₇ClO₄, the exact mass can be calculated by summing the masses of its constituent isotopes.

Theoretical Exact Mass Calculation: The expected monoisotopic mass of the molecular ion [M] is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). The exact mass of the protonated molecule [M+H]⁺ or other common adducts would be observed in the HRMS spectrum, allowing for unambiguous confirmation of the elemental formula.

Expected HRMS Data:

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 227.0111 |

| [M+Na]⁺ | 249.0030 |

| [M-H]⁻ | 225.0041 |

This table presents the theoretically calculated exact masses for common ions of 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-. Experimental determination of one of these ions within a narrow mass tolerance (typically <5 ppm) would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, fragmentation is anticipated to occur at the weaker bonds and lead to the loss of stable neutral molecules.

Plausible Fragmentation Pathways: Key fragmentation pathways would likely involve the loss of water (H₂O) from the dihydroxy groups, loss of carbon monoxide (CO) from the lactone ring, and cleavage of the bond between the furanone ring and the chlorophenyl group. The presence of the chlorine atom would produce a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Predicted MS/MS Fragmentation Data for [M+H]⁺ (m/z 227.0111):

| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 209.0006 | H₂O | Loss of a hydroxyl group as water |

| 198.9927 | CO | Decarbonylation of the lactone ring |

| 180.9900 | H₂O + CO | Consecutive loss of water and carbon monoxide |

| 111.0023 | C₄H₂O₄ | Chlorophenyl cation |

This table outlines the predicted major fragment ions and their corresponding neutral losses in an MS/MS experiment. The elucidation of these fragmentation pathways is instrumental in confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present.

Characteristic Vibrational Frequencies: For 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, characteristic vibrational modes are expected for the O-H, C=O, C=C, C-O, and C-Cl bonds. The hydroxyl groups will give rise to a broad O-H stretching band in the IR spectrum. The carbonyl group of the lactone will show a strong C=O stretching absorption. The carbon-carbon double bond within the furanone ring and the aromatic ring will also have characteristic stretching vibrations.

Expected Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (hydroxyl) | 3500-3200 | Strong, broad | Weak |

| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |

| C=O stretch (lactone) | 1780-1740 | Strong | Medium |

| C=C stretch (ring) | 1680-1620 | Medium | Strong |

| C-O stretch | 1300-1000 | Strong | Medium |

| C-Cl stretch | 800-600 | Strong | Strong |

This table summarizes the anticipated vibrational frequencies for the key functional groups. The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is characteristic of the chromophore system.

Electronic Transitions: The chromophore in 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- consists of the conjugated system of the furanone ring and the 4-chlorophenyl group. The presence of the α,β-unsaturated carbonyl system and the aromatic ring will lead to characteristic π → π* and n → π* transitions. The hydroxyl groups act as auxochromes and can influence the position and intensity of the absorption bands.

Expected UV-Vis Absorption Data:

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~250-280 | High |

| n → π | ~300-340 | Low |

This table presents the expected electronic transitions and their corresponding absorption maxima. The π → π transition is typically more intense than the n → π* transition. The exact λ_max values can be influenced by the solvent polarity.*

Reactivity and Mechanistic Studies of 2 5h Furanone, 5 4 Chlorophenyl 3,4 Dihydroxy

Ring Opening and Closing Reactions

The 2(5H)-furanone ring system is known to exist in equilibrium with an open-chain keto-acid form, a characteristic that significantly influences its reactivity. mdpi.com This equilibrium is typically dependent on factors such as pH and the solvent environment.

In acidic solutions, the equilibrium for many 5-hydroxy-2(5H)-furanones favors the cyclic lactone form. mdpi.com However, under basic conditions, deprotonation can promote the formation of the acyclic carboxylate species. mdpi.com For 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, the presence of the bulky and electronically stable 4-chlorophenyl group at the C5 position likely stabilizes the cyclic form, making ring-opening less favorable compared to simpler 5-hydroxyfuranones.

Mechanistically, the ring-opening is proposed to proceed via protonation of the ring oxygen or the carbonyl oxygen, followed by nucleophilic attack of a water molecule at the C5 position, leading to a hemiacetal intermediate that subsequently opens. The reverse reaction, cyclization, is also acid-catalyzed and involves the intramolecular condensation of the open-chain form. mdpi.com This dynamic equilibrium is crucial in reactions where the acyclic form is the reactive species, such as in certain condensations or reactions with bifunctional nucleophiles like hydrazine, which can lead to ring transformation into different heterocyclic systems. mdpi.comnih.gov

Table 1: Factors Influencing Furanone Ring-Acyclic Equilibrium (Analogous Systems)

| Factor | Condition Favoring Cyclic Form | Condition Favoring Acyclic Form | Reference |

|---|---|---|---|

| pH | Low pH (acidic) | High pH (basic) | mdpi.com |

| C5-Substituent | Bulky, electron-stabilizing groups (e.g., aryl) | Small, electron-withdrawing groups (e.g., hydroxyl) | mdpi.com |

| Reaction Type | General stability in organic solvents | Reactions with strong nucleophiles (e.g., amines under specific conditions) | mdpi.comnih.gov |

Hydroxylation and Oxidation Mechanisms

The 3,4-dihydroxy moiety on the furanone ring is an enediol system, which is structurally analogous to the active group in reductones like ascorbic acid. This feature makes the molecule susceptible to oxidation. The oxidation can proceed through a one-electron or two-electron pathway.

In a one-electron oxidation mechanism, the enediol can be oxidized to a semiquinone radical intermediate. nih.gov This process can be initiated by enzymatic systems or by reaction with other radical species. The resulting semiquinone is a transient species that can undergo further reactions, including dimerization or additional oxidation.

A two-electron oxidation pathway leads to the formation of a vicinal dicarbonyl species, specifically a 3,4-diketo-2(5H)-furanone derivative. This transformation is similar to the oxidation of catechols to ortho-quinones. nih.gov Such oxidation can be achieved using various oxidizing agents. The resulting ortho-quinone-like structure on the furanone ring would be highly electrophilic and reactive towards nucleophiles. The oxidation potential is influenced by the substituents on the furanone ring; the electron-withdrawing nature of the 4-chlorophenyl group may impact the ease of oxidation of the enediol system.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The 4-chlorophenyl group at C5 can undergo substitution reactions, though its reactivity is modulated by both the chlorine atom and the furanone ring.

Electrophilic Aromatic Substitution (EAS): The chlorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance, which stabilizes the intermediate carbocation (sigma complex). scranton.edu However, due to its electronegativity, chlorine is also a deactivating group. The entire furanone substituent at the para position is strongly electron-withdrawing, which further deactivates the phenyl ring towards electrophilic attack. Therefore, electrophilic aromatic substitution on the 4-chlorophenyl ring of this molecule is expected to be difficult, requiring harsh reaction conditions. If a reaction were to occur, substitution would be directed to the positions ortho to the chlorine atom (meta to the furanone ring).

Nucleophilic Aromatic Substitution (NAS): Conversely, the phenyl ring is highly activated for nucleophilic aromatic substitution. This is because the furanone ring acts as a strong electron-withdrawing group situated para to the chlorine atom (the leaving group). libretexts.org This positioning allows for the effective stabilization of the negative charge in the intermediate Meisenheimer complex through resonance delocalization onto the furanone's carbonyl group. libretexts.org Consequently, the chlorine atom can be displaced by strong nucleophiles (e.g., alkoxides, amines) under relatively mild conditions. This reactivity is a common feature for aryl halides bearing strong electron-withdrawing groups in the ortho or para positions. libretexts.org

Reactions Involving the Dihydroxy Moiety

The adjacent hydroxyl groups at the C3 and C4 positions constitute the primary center of reactivity for many derivatizations.

The hydroxyl groups of the enediol moiety can undergo reactions typical of alcohols, such as esterification and etherification. Esterification can be achieved by reacting the compound with acyl chlorides or anhydrides in the presence of a base. nih.gov Similarly, etherification can be performed using alkyl halides under basic conditions or via other methods like the Williamson ether synthesis. Due to the presence of two hydroxyl groups, reactions can potentially yield mono- or di-substituted products, and the relative reactivity of the C3-OH versus the C4-OH could be influenced by steric and electronic factors within the molecule.

The 3,4-dihydroxy arrangement on the furanone ring forms a catechol-like bidentate ligand site, which is highly effective for chelating metal ions. beloit.edu This moiety can coordinate with a variety of metal ions, including transition metals like copper(II) and iron(III), to form stable, colored complexes.

The chelation reaction involves the deprotonation of the hydroxyl groups to form a dianionic ligand that binds to the metal center, resulting in the formation of a five-membered chelate ring. beloit.edu The stability of these metal complexes is generally high due to the chelate effect. This property is characteristic of many furan-based ligands containing appropriate donor atoms and is a foundational concept in coordination chemistry. jocpr.comderpharmachemica.com

Table 2: Expected Chelation Behavior with Metal Ions

| Metal Ion | Expected Coordination | Potential Complex Structure | Reference |

|---|---|---|---|

| Copper (Cu²⁺) | Bidentate via O-donors of the dihydroxy moiety | Formation of a stable, typically 1:1 or 1:2 (metal:ligand) square planar or octahedral complex | beloit.edujocpr.com |

| Iron (Fe³⁺) | Bidentate via O-donors of the dihydroxy moiety | Formation of a highly stable, intensely colored octahedral complex, often with a 1:3 (metal:ligand) stoichiometry | beloit.eduderpharmachemica.com |

Theoretical and Computational Chemistry of 2 5h Furanone, 5 4 Chlorophenyl 3,4 Dihydroxy

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, DFT calculations can elucidate its geometry, electronic properties, and reactivity. These calculations are foundational for understanding the molecule's behavior and for predicting its interactions with other chemical species. DFT studies on related furanone derivatives have demonstrated the utility of this approach in correlating electronic structure with biological activity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

For 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes. The dihydroxyfuranone core, with its electron-rich oxygen atoms, and the chlorophenyl ring are expected to be significant contributors to these frontier orbitals. A representative DFT calculation on a similar furanone derivative might yield the following illustrative data:

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Furanone Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's surface. Red regions on an ESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, an ESP map would likely show negative potential around the carbonyl oxygen and the hydroxyl groups of the furanone ring, as well as the chlorine atom on the phenyl ring. These regions would be the primary sites for interactions with electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups and the carbon atoms of the furanone ring would exhibit a more positive potential, making them susceptible to nucleophilic interactions.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are invaluable for understanding and predicting chemical behavior. For 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, key descriptors would include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It is related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It is related to the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud (η = (I - A) / 2).

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / (2η)).

These descriptors can be calculated from the HOMO and LUMO energies obtained from DFT calculations. An illustrative set of values for a furanone derivative is presented below:

Table 2: Illustrative Quantum Chemical Descriptors for a Furanone Derivative

| Descriptor | Value |

|---|---|

| Ionization Potential (eV) | 6.5 |

| Electron Affinity (eV) | 1.8 |

| Electronegativity (eV) | 4.15 |

| Chemical Hardness (eV) | 2.35 |

| Global Softness (eV⁻¹) | 0.426 |

| Electrophilicity Index | 3.66 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-, MD simulations can be used to explore its conformational landscape. The rotation around the single bond connecting the furanone and phenyl rings allows for different spatial arrangements of these two moieties.

By simulating the molecule's dynamics in a solvent environment (e.g., water), researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, as the conformation can significantly influence binding affinity. MD simulations on furanone-containing compounds have been used to provide insights into their stability and interactions with proteins. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can aid in its experimental characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a good degree of accuracy using DFT calculations. nih.govidc-online.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared with experimental spectra to confirm the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. core.ac.uk The calculated vibrational spectrum can be compared with experimental data to aid in the identification and characterization of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a class of compounds like furanone derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

A QSAR study on 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- and its analogues would involve:

Data Set Collection: Assembling a set of furanone derivatives with experimentally measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed activity. jmaterenvironsci.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Successful QSAR models can provide valuable mechanistic insights into the features of the furanone scaffold that are important for its biological activity, thereby guiding the design of new, more potent derivatives.

Molecular Docking Studies for Biological Target Interactions

While specific molecular docking studies for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- are not extensively detailed in publicly available literature, computational analyses of structurally related furanone and 5-(4-chlorophenyl)furan derivatives provide significant insights into the potential biological targets and interaction mechanisms for this class of compounds. These studies explore the binding affinity of analogous molecules against various enzymes and proteins implicated in cancer and microbial diseases, highlighting the therapeutic potential of the core chemical scaffold.

Anticancer Targets

The 5-(4-chlorophenyl)furan moiety is a key structural feature in several compounds investigated for their anticancer properties. Molecular docking has been instrumental in elucidating their mechanism of action at the atomic level.

Tubulin Polymerization Inhibition: A prominent target for this class of compounds is tubulin, a critical protein for cell division. Derivatives containing the 5-(4-chlorophenyl)furan scaffold have been identified as inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.govnih.gov Docking simulations of potent pyrazoline and pyridine (B92270) derivatives revealed that these compounds could fit into a binding cavity on tubulin. nih.govnih.gov The interactions observed suggest that the 4-chlorophenyl group and the furan (B31954) ring are crucial for establishing favorable contacts within the protein's binding pocket, leading to the disruption of microtubule dynamics and cell cycle arrest. nih.gov

Kinase Inhibition: Various kinase proteins are critical regulators of carcinogenic pathways. In silico screening of furan-containing hybrids has been performed to identify potential interactions. mdpi.com Though not the specific title compound, related hydroquinone-chalcone-furan hybrids have been docked against several kinases, showing favorable free-energy values (ΔGbin), suggesting that these derivatives could act as chemotherapeutic agents by targeting kinase-mediated signaling pathways. mdpi.com

DNA Interaction: Studies on other furanone derivatives, such as bis-2(5H)-furanones, have suggested that DNA could be a potential molecular target. researchgate.netnih.gov Spectroscopic investigations combined with mechanistic studies indicated that these compounds can interact significantly with DNA, leading to cell cycle arrest and antitumor effects. nih.gov This suggests a potential avenue for the biological activity of related furanones.

Table 1: Molecular Docking of 5-(4-chlorophenyl)furan Analogs against Anticancer Targets

| Analog Compound Class | Biological Target | PDB ID | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazoline/Pyridine derivatives with a 5-(4-chlorophenyl)furan moiety | Tubulin (Colchicine binding site) | Not Specified | Compounds bind effectively in the colchicine site, suggesting a mechanism for tubulin polymerization inhibition and cell-cycle arrest. | nih.gov, nih.gov |

| Bis-2(5H)-furanone derivatives | DNA | Not Applicable | Significant interaction with DNA was observed, leading to S-phase cell cycle arrest in C6 glioma cells. | nih.gov |

Antimicrobial Targets

The furanone scaffold is also recognized for its potential in developing new antimicrobial agents. Molecular docking has been used to predict and rationalize the activity of furan derivatives against essential microbial enzymes.

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a potential target for both antibacterial and antifungal agents. mdpi.com Molecular docking of furan-derived chalcones, including a compound featuring a 5-(4-chlorophenyl)furan group, against GlcN-6-P synthase from Candida albicans has been performed. mdpi.comelsevierpure.comnih.gov The docking results for the most potent compounds indicated binding within the enzyme's active site, with one derivative showing a binding energy of -7.45 kcal/mol and forming a crucial hydrogen bond with the amino acid residue Thr352. mdpi.com

E. coli Enoyl Reductase: In a study on novel furan-azetidinone hybrids, molecular docking was conducted against four antibacterial targets from Escherichia coli. ijper.org The results were particularly promising for the enoyl reductase enzyme. The most active compounds exhibited strong binding affinities with Glide Scores of -9.195 and -9.039. The binding mode was characterized by pi-pi stacking interactions between the phenyl groups of the ligands and the key residues PHE 94 and TYR 146 in the active site of the enzyme, indicating a specific inhibitory potential. ijper.org

Table 2: Molecular Docking of Furanone Analogs against Antimicrobial Targets

| Analog Compound Class | Biological Target | Organism | Docking Score / Binding Energy | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Furan-derived Chalcone | Glucosamine-6-phosphate synthase | Candida albicans | -7.45 kcal/mol | Thr352 | mdpi.com |

| Furan-azetidinone hybrid | Enoyl reductase | Escherichia coli | -9.195 (Glide Score) | PHE 94, TYR 146 (pi-pi stacking) | ijper.org |

Derivatization and Chemical Modification of 2 5h Furanone, 5 4 Chlorophenyl 3,4 Dihydroxy

Synthesis of Ester and Ether Derivatives at Hydroxyl Groups

The hydroxyl groups at the C3 and C4 positions of the furanone ring are primary sites for derivatization through esterification and etherification. These reactions are fundamental for modifying the compound's polarity, solubility, and steric profile.

Esterification: Standard esterification protocols can be readily applied. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding di-esters. A common strategy for activating hydroxyl groups on similar furanone structures, such as 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), involves treatment with methyl chloroformate in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base) to form a carbonate derivative. nih.govresearchgate.net This carbonate acts as a reactive intermediate, which can then be displaced by other nucleophiles.

Etherification: The synthesis of ether derivatives can be achieved under Williamson ether synthesis conditions, where the hydroxyl groups are deprotonated with a strong base (e.g., sodium hydride) to form alkoxides, followed by reaction with an alkyl halide. For related 5-hydroxy-2(5H)-furanones, reactions with alcohols in toluene have been shown to yield 5-alkoxy derivatives, demonstrating the feasibility of ether formation on the furanone core. nih.gov

These modifications are summarized in the table below.

| Modification Type | Reagents and Conditions | Resulting Derivative |

| Esterification | Acyl Chloride (R-COCl), Pyridine | 3,4-Diacyloxy-5-(4-chlorophenyl)-2(5H)-furanone |

| Esterification | Acid Anhydride ((RCO)₂O), Base | 3,4-Diacyloxy-5-(4-chlorophenyl)-2(5H)-furanone |

| Carbonate Formation | Methyl Chloroformate, DIPEA | 3,4-Bis(methoxycarbonyl)-5-(4-chlorophenyl)-2(5H)-furanone |

| Etherification | 1. Sodium Hydride (NaH)2. Alkyl Halide (R-X) | 3,4-Dialkoxy-5-(4-chlorophenyl)-2(5H)-furanone |

Functionalization at the Phenyl Ring via Halogen Substitution

The 4-chloro substituent on the phenyl ring serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions or nucleophilic substitution. These methods allow for the linkage of various organic fragments to the furanone scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom can be replaced using well-established palladium-catalyzed reactions. nobelprize.org

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (RB(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) can form a new carbon-carbon bond, replacing the chlorine with an aryl or vinyl group. ysu.amorganic-chemistry.org

Negishi Coupling: Using an organozinc reagent (R-ZnX) with a palladium catalyst provides another efficient method for C-C bond formation. nobelprize.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base.

Halogen Exchange Reactions: The chloro group can be exchanged for another halogen, such as iodine, via a copper- or nickel-catalyzed Finkelstein-type reaction. researchgate.netnih.gov This transformation is valuable as aryl iodides are often more reactive in subsequent cross-coupling reactions.

| Reaction Type | Reagents and Conditions | Resulting Modification |

| Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | Replacement of -Cl with an aryl, heteroaryl, or vinyl group (-R) |

| Buchwald-Hartwig | R₂NH, Pd Catalyst, Base | Replacement of -Cl with an amino group (-NR₂) |

| Aromatic Finkelstein | NaI, CuI, Diamine Ligand | Exchange of -Cl for -I |

Modifications of the Furanone Ring System (e.g., Alkylation, Halogenation, Sulfonation)

Direct modification of the furanone ring, particularly at the double bond, provides another layer of derivatization possibilities. The existing dihydroxy substituents can be replaced to introduce different functionalities.

Halogenation: The hydroxyl groups at C3 and C4 can be substituted with halogens. For example, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could potentially replace the hydroxyls with chlorine or bromine atoms, respectively, yielding a 3,4-dihalo-furanone derivative. The synthesis of 3,4-dihalogenated furan-2(5H)-ones is a known process, often achieved through electrophilic cyclization of corresponding alkynoates. ysu.am Bromination of 2(5H)-furanone precursors is also a well-documented strategy. unipi.it

Sulfonation/Thiolation: The introduction of sulfur-containing moieties is a common strategy to create biologically active molecules. In related 5-alkoxy-3,4-dihalo-2(5H)-furanones, the halogen at the C4 position is selectively displaced by aromatic thiols in the presence of a base, yielding 4-thiosubstituted products. nih.gov Subsequent oxidation of the resulting thioether with an oxidizing agent like hydrogen peroxide can produce the corresponding sulfone. nih.gov This suggests a pathway where the hydroxyl groups of the target compound could first be converted to a better leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution with a thiol.

| Modification Type | Potential Reagents | Resulting Derivative |

| Halogenation | Thionyl Chloride (SOCl₂) | 3,4-Dichloro-5-(4-chlorophenyl)-2(5H)-furanone |

| Halogenation | Phosphorus Tribromide (PBr₃) | 3,4-Dibromo-5-(4-chlorophenyl)-2(5H)-furanone |

| Thiolation | 1. Conversion of -OH to leaving group2. Aryl Thiol (Ar-SH), Base | 4-Arylthio-3-hydroxy-5-(4-chlorophenyl)-2(5H)-furanone |

| Sulfonation | Oxidation (e.g., H₂O₂) of thioether | 4-Arylsulfonyl-3-hydroxy-5-(4-chlorophenyl)-2(5H)-furanone |

Synthesis of Hybrid Compounds and Conjugates for Research Probes

The derivatization strategies described above can be employed to synthesize complex hybrid molecules and conjugates. By attaching functionalities like fluorophores, biotin, or specific pharmacophores, the parent compound can be transformed into a powerful research tool for studying biological systems.

A notable example in related systems is the synthesis of glycoconjugates. 3,4-Dichloro-5-hydroxy-2(5H)-furanone has been successfully conjugated with sugar molecules. nih.govfigshare.com In a typical approach, the hydroxyl group is first activated (e.g., as a carbonate) and then reacted with an amino alcohol linker. This linker is subsequently coupled to a peracetylated glucal, creating a furanone-glycoconjugate. nih.govresearchgate.netfigshare.com This strategy could be adapted to the dihydroxy scaffold of 5-(4-chlorophenyl)-3,4-dihydroxy-2(5H)-furanone to create probes for studying carbohydrate-protein interactions or to enhance cell permeability.

Similarly, coupling the furanone derivative to known pharmacophores can generate hybrid compounds with potentially synergistic or novel biological activities. For instance, linking it to molecules known to inhibit tubulin polymerization could create novel anticancer agents. nih.gov

Advanced Analytical Techniques for Research Detection and Quantification

Chromatographic Separation Methods

Chromatography is the cornerstone for the analysis of furanone compounds, providing the necessary separation from complex matrix components before detection. The choice of method depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like many furanone derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common for separating furanones. researchgate.netsielc.com Method development involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired resolution, sensitivity, and analysis time.

Commonly used stationary phases include C18 columns, which are effective for separating moderately polar compounds. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer such as sodium acetate (B1210297) or an acid like phosphoric or formic acid to control the pH and improve peak shape. researchgate.netsielc.comsielc.com Detection is frequently accomplished using a UV detector, as the furanone structure absorbs ultraviolet light. researchgate.net For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is often detected at wavelengths around 280-290 nm. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Furanone Analysis

| Parameter | Typical Setting | Purpose | Source(s) |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax ODS) | Separation based on hydrophobicity. | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte from the column. | sielc.comsielc.com |

| Buffer/Acid | Phosphoric acid, Formic acid, or Sodium Acetate | Control pH, improve peak symmetry. | researchgate.netsielc.com |

| Detection | UV Spectrophotometry (e.g., 280-290 nm) | Quantifies the analyte based on UV absorbance. | researchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | Influences retention time and separation efficiency. |

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for analyzing furanones, especially at trace levels in complex matrices. nih.govmdpi.com Due to the high polarity and potential thermal instability of hydroxyfuranones, derivatization is often a necessary step to convert them into more volatile and less polar analogues suitable for GC analysis. researchgate.net

The analytical process involves separation on a GC column, typically a low-polarity column like a DB-5ms. eurl-pc.eu Following separation, the analyte is ionized, commonly by electron impact (EI), and the resulting ions are filtered by a triple quadrupole mass spectrometer. nih.govmdpi.com The MS/MS capability allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, a process known as Multiple Reaction Monitoring (MRM). This significantly reduces matrix interference and enhances selectivity and sensitivity. nih.govmdpi.com This technique has been successfully applied to determine various chlorinated and brominated hydroxyfuranones. nih.gov

Table 2: General GC-MS/MS Parameters for Furanone Derivative Analysis

| Parameter | Typical Setting | Purpose | Source(s) |

|---|---|---|---|

| Derivatization | Silylation or acylation | Increases volatility and thermal stability. | researchgate.net |

| Column | HP-5MS or DB-5ms (low-polarity) | Separates compounds based on boiling point and polarity. | mdpi.comeurl-pc.eu |

| Ionization | Electron Impact (EI) at 70 eV | Generates characteristic fragment ions for identification. | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. | mdpi.com |

| Injector Temp. | 250-260°C | Ensures rapid volatilization of the sample. | eurl-pc.eu |

Since 5-(4-chlorophenyl)-3,4-dihydroxy-2(5H)-furanone possesses chiral centers, its enantiomers may exhibit different biological activities. Chiral chromatography is the benchmark technique for separating these enantiomers. unife.it This is typically achieved using HPLC with a chiral stationary phase (CSP). nih.gov

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Cyclodextrin-based CSPs, such as hydroxypropyl-β-cyclodextrin, have proven effective for separating various chiral furan (B31954) derivatives in the reverse-phase mode. nih.gov The choice of mobile phase, including the type of organic modifier and the pH, is critical for achieving enantioseparation as it influences the interactions between the analytes and the stationary phase. nih.gov The characteristics of the analyte, including its structure, steric bulk, and hydrogen bonding capability, play a significant role in the chiral recognition process. nih.gov

Table 3: Chiral Stationary Phases for Separation of Furan Derivatives

| Chiral Stationary Phase (CSP) Type | Example Selector | Separation Principle | Source(s) |

|---|---|---|---|

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Inclusion complexation, hydrogen bonding, dipole-dipole interactions. | nih.gov |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance within the chiral grooves of the polysaccharide structure. | u-szeged.hu |

| Pirkle-type | 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | π-π interactions, hydrogen bonding, dipole-dipole interactions. | unife.it |

Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is crucial for removing interferences and concentrating the target analyte from complex matrices, thereby improving the accuracy and sensitivity of the subsequent analysis. chromatographyonline.comchromatographyonline.com Several techniques are available, with the choice depending on the matrix and the analyte's properties.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. thermofisher.com It involves passing a liquid sample through a sorbent bed that retains the analyte or the interferences. The analyte is then eluted with a small volume of a suitable solvent. thermofisher.com For polar furanones in fruit matrices, SPE has been used effectively for sample cleanup prior to both HPLC and GC analysis. researchgate.netresearchgate.netreading.ac.uk Various sorbents like C18 can be employed depending on the specific separation requirements. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (or its headspace), where analytes partition onto the fiber. researchgate.net The fiber is then transferred to the injector of a GC for thermal desorption and analysis. researchgate.net Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile compounds in complex matrices, as it minimizes interference from non-volatile matrix components. researchgate.net Different fiber coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are available to suit analytes of varying polarities. nih.govmdpi.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for the analysis of analytes in a wide variety of complex matrices, such as food. quechers.eu It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts (like magnesium sulfate (B86663) and sodium chloride), followed by a cleanup step called dispersive SPE (dSPE). iaea.org In the dSPE step, an aliquot of the extract is mixed with a sorbent (such as primary secondary amine, PSA, to remove organic acids and sugars) and magnesium sulfate to remove water. sigmaaldrich.com This method is fast, requires low solvent volumes, and is effective for a broad range of compounds. quechers.eu A QuEChERS-like approach has been successfully tested for the determination of 2(5H)-furanone in meat, cheese, and fish using GC-MS/MS. eurl-pc.eu

Table 4: Comparison of Sample Preparation Techniques for Furanone Analysis

| Technique | Principle | Advantages | Common Application | Source(s) |

|---|---|---|---|---|

| SPE | Analyte partitioning between a solid sorbent and a liquid sample. | High recovery, good for cleanup and concentration. | Analysis of furanones in fruit juices. | researchgate.netthermofisher.comnih.gov |

| SPME | Analyte partitioning between a coated fiber and a sample (or its headspace). | Solvent-free, simple, sensitive, easily automated. | Trace analysis of volatile furanones in food and biological samples. | researchgate.netnih.govkoreascience.kr |

| QuEChERS | Acetonitrile extraction/partitioning followed by dispersive SPE cleanup. | Fast, easy, low solvent use, effective for many analytes. | Furanone analysis in complex food matrices like milk powder, meat, and fish. | eurl-pc.eujst.go.jp |

Spectrophotometric and Fluorometric Assay Development for Research Applications

While chromatography provides separation and specific quantification, spectrophotometric and fluorometric assays can offer rapid and high-throughput screening capabilities for research applications.

Spectrophotometric Assays: These methods are based on the principle that molecules absorb light at specific wavelengths. researchgate.net The furanone ring system possesses a chromophore that absorbs UV light, which forms the basis for its detection in HPLC. researchgate.netnist.gov Development of a specific spectrophotometric assay would likely require a derivatization reaction that produces a unique, colored product with a distinct absorbance maximum, allowing for quantification in a spectrophotometer or plate reader. mdpi.com For instance, the reaction of furan derivatives with specific reagents can lead to colored products suitable for colorimetric detection. mdpi.com

Fluorometric Assays: Fluorescence-based methods generally offer higher sensitivity than absorbance-based methods. mdpi.com While the native fluorescence of 5-(4-chlorophenyl)-3,4-dihydroxy-2(5H)-furanone is not extensively documented, fluorometric assays can be developed. Some furanone derivatives are known to be key structural motifs in fluorescent organic dyes. rsc.org Assay development could involve derivatizing the furanone with a fluorogenic reagent or designing a sensor system. mdpi.com For example, a sensitive fluorescence detection method for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) was developed based on Förster resonance energy transfer (FRET) and competitive host-guest recognition. mdpi.com In this system, the furanone displaces a fluorescent dye from a quencher-host complex, leading to a restoration of fluorescence that is proportional to the furanone concentration. mdpi.com

Table 5: Principles of Spectroscopic Assays for Furanone Research

| Assay Type | Principle | Potential Application | Key Considerations | Source(s) |

|---|---|---|---|---|

| Spectrophotometric | Measurement of light absorption by the analyte or a colored derivative. | High-throughput screening, enzymatic activity assays. | Requires a chromophore; specificity may be limited without a selective derivatization reaction. | researchgate.netmdpi.com |

| Fluorometric | Measurement of light emitted from a fluorescent analyte or a fluorophore-labeled derivative. | Sensitive detection in complex media, development of molecular probes. | Higher sensitivity than spectrophotometry; may require derivatization or a specific sensor system (e.g., FRET). | mdpi.commdpi.com |

Biological Interactions and Mechanistic Studies Excluding Clinical Human Trials and Safety

In Vitro Biological Activity Screens and Their Mechanistic Basis

The 2(5H)-furanone scaffold is a versatile pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.com

While direct enzymatic inhibition studies on 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- are not extensively documented, research on analogous structures suggests potential inhibitory activities against key enzymes involved in inflammation and disease progression.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: